2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features a thiazolidine ring, a thiazole ring, and a fluorobenzyl group Thiazolidine and thiazole are heterocyclic compounds containing sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities
Preparation Methods
The synthesis of 2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The reaction of a suitable amine with a carbonyl compound in the presence of sulfur sources like thiourea or Lawesson’s reagent.
Introduction of Fluorobenzyl Group: The thiazolidine intermediate is then reacted with a fluorobenzyl halide under basic conditions to introduce the fluorobenzyl group.
Formation of Thiazole Ring: The final step involves the cyclization of the intermediate with a thiazole precursor, such as 2-aminothiazole, under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of green solvents can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Cyclization: The thiazole and thiazolidine rings can participate in cyclization reactions to form fused ring systems, which may exhibit unique biological activities.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: The compound is studied for its potential therapeutic effects in treating diseases like cancer, bacterial infections, and inflammatory disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, block receptors, or modulate signaling pathways, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, while its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or function.
Comparison with Similar Compounds
2-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.
Thiazoles: Compounds with a thiazole ring exhibit diverse biological activities, including antimicrobial and anticancer effects.
Fluorobenzyl Derivatives: These compounds have a fluorobenzyl group and are studied for their potential therapeutic applications in various diseases.
The uniqueness of this compound lies in its combination of these structural features, which contribute to its distinct chemical properties and biological activities.
Properties
Molecular Formula |
C15H12FN3O3S2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H12FN3O3S2/c16-10-3-1-9(2-4-10)8-19-13(21)11(24-15(19)22)7-12(20)18-14-17-5-6-23-14/h1-6,11H,7-8H2,(H,17,18,20) |
InChI Key |
BPDRAZFKWSADHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C(SC2=O)CC(=O)NC3=NC=CS3)F |
Origin of Product |
United States |
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